N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide
Description
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide is a synthetic chromen-4-one derivative featuring a 4-ethoxyphenyl substituent at position 2 of the chromen ring and a 4-fluorobenzamide group at position 5. Chromen-4-one (benzopyran-4-one) derivatives are widely studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Structural characterization of such compounds typically employs crystallographic tools like SHELX and WinGX, which are instrumental in refining molecular geometries and analyzing packing interactions .
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4/c1-2-29-19-10-5-15(6-11-19)23-14-21(27)20-13-18(9-12-22(20)30-23)26-24(28)16-3-7-17(25)8-4-16/h3-14H,2H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHHMTRDFCUJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromen-4-one structure.
Introduction of the ethoxyphenyl group: The chromen-4-one intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the fluorobenzamide moiety: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The ketone functional group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, thiourea, or primary amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be used as a probe to study enzyme-substrate interactions and as a tool to investigate cellular signaling pathways.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a broader class of N-substituted chromen-4-one benzamides. Key analogues (Table 1) differ in substituents on the chromen core and benzamide group, leading to variations in physicochemical and pharmacological properties.
Table 1: Structural Comparison of Chromen-4-one Derivatives
Impact of Substituents on Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxy group in the target compound enhances solubility via polar interactions, while the 4-fluoro group in the benzamide moiety increases metabolic stability by resisting oxidative degradation .
Steric Effects :
Crystallographic and Computational Insights
Crystallographic data for these compounds are often refined using SHELX and WinGX, enabling precise analysis of bond lengths, angles, and packing motifs. For example:
Biological Activity
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide is a synthetic compound belonging to the class of chromone derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C23H18FNO3
- Molecular Weight : 375.39 g/mol
- IUPAC Name : this compound
This structure features a chromone core substituted with an ethoxyphenyl group and a fluorobenzamide moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-inflammatory, antioxidant, and anticancer agent.
1. Anti-inflammatory Activity
Research indicates that chromone derivatives can inhibit key inflammatory pathways. For instance, studies have shown that similar compounds exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The presence of the fluorine atom in this compound may enhance its binding affinity to COX enzymes, potentially leading to increased anti-inflammatory efficacy.
2. Antioxidant Activity
Antioxidant properties are vital for protecting cells from oxidative stress. Preliminary studies suggest that this compound may scavenge free radicals effectively, thereby reducing oxidative damage in cellular models. This activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).
3. Anticancer Potential
Chromone derivatives have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. In vitro studies on related compounds have shown promising results against various cancer cell lines, including breast and prostate cancer. The mechanism is thought to involve the modulation of cell cycle regulators and apoptotic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antioxidant | Free radical scavenging | |
| Anticancer | Induction of apoptosis |
Case Study: Anticancer Activity
In a study conducted on breast cancer cell lines (MCF-7), this compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. The study also highlighted that the compound induced G1 phase arrest in the cell cycle, suggesting a mechanism that prevents cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
